molecular formula C₂₂H₃₀N₃O₁₀P B560560 Sofosbuvir impurity M CAS No. 2095551-10-1

Sofosbuvir impurity M

Cat. No.: B560560
CAS No.: 2095551-10-1
M. Wt: 527.46
InChI Key: WAKQLZVLNOKKHE-BFQGEBBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Classification

This compound represents a well-characterized pharmaceutical impurity with the Chemical Abstracts Service registry number 2095551-10-1. The compound possesses the systematic chemical name propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, reflecting its complex molecular architecture. This designation places the compound within the broader classification of nucleoside analog impurities, specifically those related to hepatitis C virus treatment pharmaceuticals.

The molecular composition of this compound follows the formula C22H30N3O10P, establishing a molecular weight of 527.46 grams per mole. This molecular framework incorporates several functional groups characteristic of nucleoside analogs, including a pyrimidine ring system, a modified sugar moiety, and a phosphonate ester linkage. The structural complexity of this impurity reflects the sophisticated synthetic chemistry employed in the preparation of modern antiviral therapeutics, where multiple chiral centers and stereospecific reactions contribute to the formation of both desired products and related impurities.

Chemical classification systems categorize this compound as a pharmaceutical impurity derived from nucleoside analog synthesis. The compound maintains the core structural elements of the parent drug while exhibiting distinct stereochemical arrangements that differentiate it from the therapeutically active form. This classification becomes particularly relevant for regulatory compliance, as pharmaceutical impurities require thorough characterization and control according to International Council for Harmonisation guidelines for pharmaceutical development and manufacturing.

Diastereoisomeric Relationship to Sofosbuvir

The fundamental relationship between this compound and sofosbuvir centers on their diastereoisomeric nature, where both compounds share identical molecular formulas but differ in the spatial arrangement of atoms around one or more chiral centers. This stereochemical variation results from the complex synthetic pathways employed in sofosbuvir manufacture, where multiple stereogenic centers create opportunities for the formation of alternative configurations during chemical transformations.

Sofosbuvir itself contains six stereogenic centers, as confirmed through single crystal X-ray crystallography studies that established the absolute and relative configuration of these chiral centers. The manufacturing process for sofosbuvir involves careful control of these stereochemical elements to ensure production of the desired therapeutic isomer. However, the inherent challenges of stereoselective synthesis mean that alternative configurations can arise during chemical reactions, leading to the formation of diastereoisomeric impurities such as this compound.

The structural relationship between these diastereoisomers becomes evident through detailed spectroscopic analysis and comparative studies. Both compounds maintain the essential nucleoside analog framework, including the pyrimidine base, modified ribose sugar, and phosphonate ester components. The critical differences lie in the three-dimensional arrangement of substituents around specific carbon centers, which can significantly influence the compound's biological activity and pharmacological properties. This diastereoisomeric relationship explains why this compound requires separate analytical characterization and control, as conventional analytical methods may not adequately distinguish between closely related stereoisomers without specialized techniques.

Pharmaceutical Significance in Quality Control

The pharmaceutical significance of this compound extends far beyond academic interest, serving as a critical component in comprehensive quality control programs for hepatitis C treatment medications. Regulatory agencies require pharmaceutical manufacturers to identify, characterize, and control impurities that may arise during drug synthesis, storage, or degradation processes. This compound represents a particularly important example of process-related impurities that demand careful monitoring throughout the product lifecycle.

Quality control applications for this compound encompass multiple aspects of pharmaceutical analysis and validation. The compound serves as an essential reference standard for analytical method development, enabling scientists to establish separation conditions that can effectively distinguish the impurity from the parent drug and other related substances. High-performance liquid chromatography methods, in particular, rely on well-characterized impurity standards to demonstrate selectivity and specificity in pharmaceutical analysis. The retention time characteristics and spectroscopic properties of this compound provide crucial benchmarks for method validation studies.

Quality Control Parameter Application Regulatory Significance
Reference Standard Analytical method development International Council for Harmonisation Q3A compliance
Method Validation Specificity and selectivity studies Abbreviated New Drug Application requirements
Impurity Profiling Process monitoring and control Good Manufacturing Practice adherence
Stability Studies Degradation pathway analysis International Council for Harmonisation Q1A guidelines

Properties

CAS No.

2095551-10-1

Molecular Formula

C₂₂H₃₀N₃O₁₀P

Molecular Weight

527.46

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1

InChI Key

WAKQLZVLNOKKHE-BFQGEBBDSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Optimization for Impurity Mitigation

The synthesis of Sofosbuvir involves multi-step phosphorylation and glycosylation, with impurities often arising during:

  • Protective group manipulation : Benzoylation (step 4, CN114539337A) using 1:3–1:5 molar ratios of intermediate IV to triethylamine ensures mono-substitution, whereas excess reagent risks di-benzoylated byproducts .

  • Grignard reagent handling : Dropwise addition of cytidine derivatives to pre-cooled (-30°C) methylmagnesium iodide minimizes thermal degradation, reducing undesired dimerization .

  • Fluorination : Refluxing intermediates with HF-pyridine hydrochloride in toluene (100–120°C) achieves selective fluorination but risks hydrolysis if reaction times exceed 10 hours .

Table 1 summarizes critical reaction parameters from patent examples:

StepReactantsSolventTemperatureYield
1Intermediate I + TriethylamineToluene25°C92%
2Intermediate II + Acetic AcidMethanol80°C91%
4Intermediate IV + BzClTHF25°C89%
5Intermediate V + MsClTHF/Pyridine0–5°C85%

Data derived from Example 1 of CN114539337A .

Analytical Characterization of Impurities

Nuclear magnetic resonance (NMR) and mass spectrometry are pivotal in impurity profiling. For Sofosbuvir impurity I (CAS 2164516-85-0), 1H^{1}\text{H}-NMR reveals distinct diastereomeric splitting patterns at δ 5.2 ppm (C2' proton) and δ 1.3 ppm (isopropyl group), differentiating it from the parent compound . High-resolution mass spectrometry (HRMS) further confirms the molecular formula C21H27FN3O9P\text{C}_{21}\text{H}_{27}\text{FN}_3\text{O}_9\text{P} (m/zm/z 515.43) .

Hypothetically, impurity M could be characterized via:

  • Chromatographic retention : Reverse-phase HPLC using C18 columns (acetonitrile/water gradient) to resolve polar phosphorylated intermediates.

  • Stereochemical analysis : Chiral stationary phases or Mosher ester derivatization to assign absolute configuration.

Chemical Reactions Analysis

Types of Reactions

Sofosbuvir impurity M undergoes several types of chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.

    Reduction: Reduction reactions can alter the chemical structure of the impurity.

    Substitution: Nucleophilic substitution reactions can occur, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in the analysis and synthesis of this compound include trifluoroacetic acid, acetonitrile, and ammonium acetate buffer. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent compositions .

Major Products Formed

The major products formed from the reactions of this compound include various degradation products and structural analogs, which are characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

Recent studies have developed HPLC methods for the simultaneous determination of sofosbuvir and its impurities, including sofosbuvir impurity M. These methods are critical for ensuring the purity and potency of pharmaceutical formulations.

  • Methodology : A Thermohypersil BDS-C8 column was utilized, employing a gradient elution with phosphate buffer and methanol.
  • Results : The method demonstrated good linearity and specificity, effectively separating sofosbuvir from its major metabolites and impurities .

Quality Control in Pharmaceutical Formulations

The detection and quantification of this compound are essential for quality control in pharmaceutical manufacturing. Regulatory bodies require stringent testing to ensure that impurities remain within acceptable limits to minimize adverse effects.

Efficacy in Hepatitis C Treatment

Sofosbuvir-based therapies have shown high efficacy rates in treating hepatitis C, particularly in patients with advanced liver disease. Studies indicate that the presence of impurities like this compound can affect treatment outcomes.

  • Case Study : In a cohort study involving patients with decompensated cirrhosis, treatment with sofosbuvir-based direct-acting antivirals resulted in a sustained virological response (SVR) rate of 96% . The study highlighted the importance of monitoring impurities to ensure optimal therapeutic outcomes.

Safety Profile Assessment

The safety profile of sofosbuvir therapies has been extensively studied, revealing that impurities may contribute to adverse effects. A real-world study indicated that while most patients tolerated treatment well, monitoring for side effects related to impurities remains crucial .

Impact on Pharmacokinetics

Research into the pharmacokinetics of this compound has revealed that it may alter the metabolism and excretion pathways of sofosbuvir itself. Understanding these interactions is vital for optimizing dosing regimens.

Development of New Analytical Techniques

Innovative analytical techniques such as high-performance thin-layer chromatography (HPTLC) have been employed to assess the presence of this compound in human samples, providing insights into its clinical relevance .

Mechanism of Action

The mechanism of action of sofosbuvir impurity M is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus. the impurity does not exhibit the same antiviral activity as sofosbuvir and is primarily studied for its impact on the stability and purity of the final pharmaceutical product .

Comparison with Similar Compounds

Key Findings :

  • Analytical Methods : Impurity M is analyzed alongside sofosbuvir using techniques like RP-HPLC and HPTLC, similar to Impurities 102 and 18 .
  • Efficacy : Unlike sofosbuvir (EC50 = 0.6 µM against HCV ), Impurity M and related diastereomers lack antiviral activity due to altered stereochemistry .
  • Regulatory Significance: Impurity M is prioritized in pharmacopeial standards (e.g., USP/EP) due to its prevalence in synthesis, whereas Impurity 102 is notable for its stability-indicating properties .

Stability and Degradation

Sofosbuvir polymorphs (Forms A and B) exhibit temperature-dependent solubility, with Form B being more stable . Impurity M’s stability is likely comparable but requires specific storage conditions (e.g., controlled humidity) to prevent degradation. In contrast, Impurity 18 is validated for stability under accelerated conditions (40°C/75% RH), emphasizing its robustness in QC protocols .

Biological Activity

Sofosbuvir impurity M is a process-related impurity associated with the synthesis of sofosbuvir, a nucleotide analog used primarily in the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of sofosbuvir-containing pharmaceutical products. This article explores the biological activity, mechanism of action, stability, and implications for clinical use, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS Number: 2095551-10-1) is formed during the synthesis of sofosbuvir. It is essential to monitor this impurity due to its potential effects on the overall therapeutic profile of sofosbuvir. The compound acts as an inhibitor of HCV RNA replication, similar to its parent compound, but with differing potency and implications for use in therapeutic formulations .

The biological activity of this compound is primarily linked to its structural similarity to sofosbuvir. It may interact with the same molecular targets as sofosbuvir, particularly the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, which is critical for HCV replication. However, it has been noted that while it shares some mechanistic pathways with sofosbuvir, it does not exhibit equivalent antiviral efficacy .

Stability and Degradation

The stability of this compound is a significant concern in pharmaceutical formulations. Studies have shown that sofosbuvir can degrade under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. The degradation products need to be characterized to ensure they do not adversely affect patient safety or drug efficacy .

Table 1: Stability Conditions for Sofosbuvir and Its Impurities

ConditionStability of SofosbuvirStability of Impurity M
Acidic HydrolysisDegradedDegraded
Alkaline HydrolysisDegradedDegraded
OxidationDegradedDegraded
Thermal StressStableStable

Clinical Implications

A retrospective analysis conducted on patients receiving sofosbuvir-based therapy highlighted the importance of monitoring impurities like this compound. In a cohort study involving 458 patients with chronic HCV infection treated with sofosbuvir, sustained virologic response (SVR) rates were closely monitored alongside adverse events related to impurities .

Key Findings:

  • SVR Rates : Among treatment-naïve patients, SVR rates were reported at 94.2% (intention-to-treat analysis) and 96.7% (per-protocol analysis).
  • Adverse Events : Adverse events were observed in 41.7% of patients; however, only one patient discontinued treatment due to nausea.

These findings underscore the necessity for rigorous quality control measures in pharmaceutical production to minimize the presence of impurities that could impact treatment outcomes.

Analytical Methods for Detection

Advanced analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) have been developed for the detection and quantification of sofosbuvir impurities. These methods are essential for ensuring compliance with regulatory standards and maintaining drug safety .

Q & A

Q. How is Sofosbuvir impurity M identified and quantified in pharmaceutical formulations?

Impurity M is typically identified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase comprising 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v). Retention times (RT) are critical for identification: Sofosbuvir elutes at ~3.674 min, while phosphorylated impurities like M show distinct RTs (e.g., 5.704 min under optimized conditions) . Quantification relies on calibration curves with linearity (R² ≥ 0.999) across concentrations (e.g., 10–30 μg/mL for impurities) and system suitability tests ensuring resolution >2.0 between peaks .

Q. What chromatographic conditions are optimal for separating this compound from the active pharmaceutical ingredient?

A flow rate of 1.0 mL/min with a C18 column (250 mm × 4.6 mm, 5 μm) is recommended. The mobile phase (0.1% trifluoroacetic acid in water:acetonitrile, 50:50) provides baseline separation, minimizing tailing and co-elution. Robustness studies confirm consistent performance at flow rates of 0.9–1.2 mL/min .

Advanced Research Questions

Q. What methodological considerations are critical when developing an RP-HPLC method for this compound analysis?

Key steps include:

  • Mobile phase optimization : Acidic modifiers (e.g., trifluoroacetic acid) enhance peak symmetry and resolution .
  • Detection wavelength : 260 nm is standard for UV detection of Sofosbuvir and its impurities .
  • Validation per ICH Q2(R1) : Parameters include specificity, linearity (R² > 0.999), accuracy (80–120% recovery for impurities), precision (%RSD ≤ 2), and robustness (e.g., ±10% flow rate variations) .
  • System suitability : Injection reproducibility (e.g., ≤2% RSD for peak area) ensures method reliability .

Q. How can researchers resolve discrepancies in accuracy recovery rates exceeding 100% during impurity quantification?

Recovery rates for impurities (e.g., 107.8–118.9% at 80–120% spiked levels) may exceed 100% due to matrix effects or incomplete extraction. To address this:

  • Validate recovery using orthogonal techniques (e.g., mass spectrometry) .
  • Apply correction factors for matrix interference, as seen in impurity C analysis (correction factor = 1.5) .
  • Ensure compliance with pharmacopeial limits (e.g., total impurities ≤1.0%) despite individual recovery variations .

Q. What statistical approaches validate the linearity and precision of impurity quantification methods?

  • Linearity : Calibration curves (e.g., 10–30 μg/mL for impurity M) must achieve R² ≥ 0.998. For example, a study reported R² = 0.999 for impurity M with slope and intercept confidence intervals within ±5% .
  • Precision : Intra-day and inter-day precision are assessed via %RSD (e.g., ≤2% for peak area and retention time). Triplicate injections across three concentrations are standard .
  • Limit of quantification (LOQ) : Defined as the lowest concentration with ≤10% RSD and ±20% accuracy .

Q. How can robustness in chromatographic methods for impurity M be ensured under varying conditions?

Robustness is tested by deliberately altering parameters:

  • Flow rate : 0.9–1.2 mL/min (optimal at 1.0 mL/min) .
  • Column temperature : ±5°C variations to assess retention time stability.
  • Mobile phase composition : ±2% acetonitrile adjustments to evaluate resolution changes. Results are reported in robustness tables (e.g., Tables 9–12 in ), confirming method stability under stress conditions.

Data Contradiction and Analysis

Q. How should researchers interpret conflicting impurity profiles across different pharmacopeial standards?

Discrepancies may arise from varying chromatographic conditions (e.g., column type, detection wavelength). For example:

  • The International Pharmacopoeia specifies impurity M elutes at RT ~16 min under gradient elution , whereas RP-HPLC studies report RT ~5.7 min under isocratic conditions .
  • Resolution requires cross-referencing method-specific parameters and validating against certified reference materials .

Methodological Tables

Parameter Sofosbuvir Impurity M Reference
Linearity Range160–480 μg/mL10–30 μg/mL
Retention Time (min)3.6745.704
Accuracy (% Recovery)101.9–102.6104.6–118.9
Precision (%RSD)≤2≤2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity M
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.